molecular formula C8H13N3O3S B6632106 (3S)-1-(2-methylpyrazol-3-yl)sulfonylpyrrolidin-3-ol

(3S)-1-(2-methylpyrazol-3-yl)sulfonylpyrrolidin-3-ol

Cat. No. B6632106
M. Wt: 231.27 g/mol
InChI Key: RICATBKTAOXUAL-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S)-1-(2-methylpyrazol-3-yl)sulfonylpyrrolidin-3-ol, also known as MPSP, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. In

Mechanism of Action

The exact mechanism of action of (3S)-1-(2-methylpyrazol-3-yl)sulfonylpyrrolidin-3-ol is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in the body. (3S)-1-(2-methylpyrazol-3-yl)sulfonylpyrrolidin-3-ol has been shown to inhibit the activity of various enzymes and cytokines that are involved in inflammation and tumor growth. It has also been shown to regulate glucose metabolism and insulin signaling.
Biochemical and Physiological Effects:
(3S)-1-(2-methylpyrazol-3-yl)sulfonylpyrrolidin-3-ol has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce inflammation by inhibiting the activity of various cytokines and enzymes such as COX-2 and iNOS. (3S)-1-(2-methylpyrazol-3-yl)sulfonylpyrrolidin-3-ol has also been shown to inhibit tumor growth by inducing apoptosis and inhibiting angiogenesis. In addition, (3S)-1-(2-methylpyrazol-3-yl)sulfonylpyrrolidin-3-ol has been shown to regulate glucose metabolism and insulin signaling, which may have implications for the treatment of diabetes.

Advantages and Limitations for Lab Experiments

One of the advantages of (3S)-1-(2-methylpyrazol-3-yl)sulfonylpyrrolidin-3-ol is its broad range of therapeutic potential. It has been shown to have anti-inflammatory, anti-tumor, and anti-diabetic properties, which makes it a promising candidate for the treatment of various diseases. However, one of the limitations of (3S)-1-(2-methylpyrazol-3-yl)sulfonylpyrrolidin-3-ol is its limited solubility in aqueous solutions, which may pose challenges in certain lab experiments.

Future Directions

There are several future directions for the research on (3S)-1-(2-methylpyrazol-3-yl)sulfonylpyrrolidin-3-ol. One area of interest is the development of more efficient synthesis methods that can produce (3S)-1-(2-methylpyrazol-3-yl)sulfonylpyrrolidin-3-ol in larger quantities. Another area of interest is the investigation of the potential use of (3S)-1-(2-methylpyrazol-3-yl)sulfonylpyrrolidin-3-ol in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of (3S)-1-(2-methylpyrazol-3-yl)sulfonylpyrrolidin-3-ol and to identify any potential side effects or toxicity.

Synthesis Methods

The synthesis of (3S)-1-(2-methylpyrazol-3-yl)sulfonylpyrrolidin-3-ol involves the reaction between 3-hydroxypyrrolidine and 2-methyl-3-pyrazole sulfonic acid. The reaction is carried out in the presence of a suitable base and a solvent such as methanol or ethanol. The resulting product is then purified using various chromatographic techniques.

Scientific Research Applications

(3S)-1-(2-methylpyrazol-3-yl)sulfonylpyrrolidin-3-ol has been studied extensively for its potential use as a therapeutic agent in the treatment of various diseases. It has been shown to possess anti-inflammatory, anti-tumor, and anti-diabetic properties. (3S)-1-(2-methylpyrazol-3-yl)sulfonylpyrrolidin-3-ol has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

(3S)-1-(2-methylpyrazol-3-yl)sulfonylpyrrolidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O3S/c1-10-8(2-4-9-10)15(13,14)11-5-3-7(12)6-11/h2,4,7,12H,3,5-6H2,1H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RICATBKTAOXUAL-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)S(=O)(=O)N2CCC(C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC=N1)S(=O)(=O)N2CC[C@@H](C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S)-1-(2-methylpyrazol-3-yl)sulfonylpyrrolidin-3-ol

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